4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with an oxadiazole ring and a fluorophenyl group
Preparation Methods
The synthesis of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one moiety. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroformate to form the oxadiazole ring, which is then coupled with pyrrolidin-2-one under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may target pathways involved in cell proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidin-2-one derivatives. Compared to these compounds, 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both the fluorophenyl group and the oxadiazole ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H10FN3O2 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)11-15-12(18-16-11)7-5-10(17)14-6-7/h1-4,7H,5-6H2,(H,14,17) |
InChI Key |
PPHHOSNAIQPKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
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